molecular formula C7H11ClO2 B8682384 tert-Butyl 2-chloroacrylate CAS No. 72088-85-8

tert-Butyl 2-chloroacrylate

Cat. No.: B8682384
CAS No.: 72088-85-8
M. Wt: 162.61 g/mol
InChI Key: ISIMQTCWOTYBLH-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloroacrylate is a chloro-substituted acrylic acid ester featuring a tert-butyl group. The tert-butyl group is known to impart steric bulk, enhancing thermal and chemical stability compared to smaller esters like methyl or ethyl . Chloroacrylate esters, such as methyl 2-chloroacrylate (CAS 1186654-76-1), are reactive monomers used in polymer synthesis, with the chlorine atom acting as a leaving group in nucleophilic substitutions or radical polymerization . The tert-butyl variant likely shares these reactive traits but with modified kinetics due to steric effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72088-85-8

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

tert-butyl 2-chloroprop-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3

InChI Key

ISIMQTCWOTYBLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)Cl

Origin of Product

United States

Chemical Reactions Analysis

Polymerization Behavior

The compound participates in radical and anionic polymerizations to form stereoregular polymers:

  • Radical polymerization with AIBN (azobisisobutyronitrile) at 60°C in toluene produces amorphous polymers with moderate molecular weights (Mₙ ≈ 8,000–12,000 Da) .

  • Anionic polymerization using n-BuLi at −78°C in THF yields syndiotactic polymers due to the steric bulk of the tert-butyl group and chlorine’s inductive effects .

Condition Radical Anionic
InitiatorAIBNn-BuLi
Temperature60°C−78°C
TacticityAtacticSyndiotactic
Mₙ (Da)8,000–12,00015,000–20,000

Hydrolysis and Nucleophilic Substitutions

The ester and chloro groups enable distinct reactivity:

  • Acidic hydrolysis (HCl, H₂O, 25°C) cleaves the tert-butyl ester to form 2-chloroacrylic acid, while basic hydrolysis (NaOH, EtOH) yields carboxylate salts .

  • Nucleophilic substitution at the β-chloro position with amines (e.g., diethylamine) produces acrylamide derivatives under mild conditions (25°C, 12 h) .

Thermal Stability and Depolymerization

tert-Butyl 2-chloroacrylate exhibits moderate thermal stability:

  • Depolymerization occurs at 120°C in dioxane via radical-mediated chain scission, regenerating monomeric units with 85% efficiency .

  • Above 200°C, de-esterification competes, forming methacrylic acid and anhydrides as by-products .

Comparison with Similar Compounds

tert-Butyl 2-Chloroacrylate vs. Methyl 2-Chloroacrylate

  • Structure : Both compounds share a 2-chloroacrylate backbone, but this compound replaces the methyl group with a bulky tert-butyl ester. This substitution significantly increases steric hindrance, reducing reactivity in polymerization and nucleophilic reactions compared to methyl 2-chloroacrylate .
  • Stability : The tert-butyl group enhances resistance to hydrolysis and thermal degradation. Methyl esters, by contrast, are more prone to hydrolysis under acidic or basic conditions .

This compound vs. tert-Butyl 2-(4-Chlorobenzoyl)-2-methylpropanoate ()

  • This difference makes the benzoyl derivative more suited for crystalline material synthesis, as evidenced by its single-crystal X-ray data .
  • Reactivity : The chloroacrylate’s α,β-unsaturated ester system enables conjugate additions, whereas the benzoyl compound’s reactivity centers on electrophilic aromatic substitution .

Physical and Chemical Properties

Property This compound* Methyl 2-Chloroacrylate tert-Butyl 2-[(cyclopropylmethyl)amino]acetate
Molecular Weight (g/mol) ~164.6 (calculated) 118.5 (CAS 1186654-76-1) 221.72
Purity N/A ≥95% ≥95%
Solubility Likely low in water, high in organic solvents Low in water, soluble in THF, DCM Soluble in polar aprotic solvents (e.g., DMF)
Stability High (tert-butyl group) Moderate (prone to hydrolysis) High (stable under recommended storage)

*Inferred from analogous compounds.

Q & A

Q. What are the recommended methodologies for synthesizing tert-Butyl 2-chloroacrylate via nucleophilic substitution reactions?

The synthesis of tert-butyl derivatives, such as tert-butyl chloride, typically follows an SN1 mechanism. For example, tert-butyl chloride is prepared by reacting tert-butyl alcohol with hydrochloric acid under controlled conditions, yielding ~15% efficiency due to material loss during purification steps . For this compound, a similar approach could involve substituting the hydroxyl group of tert-butyl alcohol with a chloroacrylate moiety. Key steps include:

  • Acid-catalyzed protonation of the hydroxyl group to form a good leaving group.
  • Stabilization of the carbocation intermediate by the bulky tert-butyl group.
  • Nucleophilic attack by a chloride ion.
    Purification via distillation and characterization by TLC (hexane:EtOAc, 2:1 ratio) with UV visualization is recommended to monitor reaction progress .

Q. How can researchers safely handle and store this compound in laboratory settings?

tert-Butyl derivatives are highly flammable and reactive. Key safety protocols include:

  • Storage in airtight containers at low temperatures (e.g., freezers) to prevent decomposition .
  • Use of explosion-proof electrical equipment and non-sparking tools to avoid ignition .
  • Grounding and bonding of metal containers during transfer to dissipate static charges .
  • Immediate neutralization of spills with inert adsorbents like calcium carbonate .

Q. What analytical techniques are critical for characterizing this compound?

  • Thin-Layer Chromatography (TLC): Use hexane:ethyl acetate (2:1) as the eluent to separate reactants and products. Visualize spots under UV light after drying .
  • NMR Spectroscopy: Analyze structural integrity and confirm substitution patterns. Dynamic low-temperature NMR can resolve conformational equilibria in tert-butyl-containing compounds .
  • GC/MS: Verify purity and molecular weight alignment with theoretical values (e.g., molecular weight ~150.6 g/mol for tert-butyl chloroacetate analogs) .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound synthesis?

Statistical optimization (e.g., factorial design) identifies critical variables such as temperature, catalyst loading, and solvent polarity. For example, in epoxidation reactions involving tert-butyl hydroperoxide, molybdenum hexacarbonyl (Mo(CO)₆) was optimized as a catalyst using response surface methodology . For this compound, analogous studies could:

  • Vary HCl concentration and reaction time to maximize carbocation stability.
  • Screen solvents (e.g., dichloromethane vs. 1,2-dichloroethane) to improve nucleophilicity and reduce side reactions.

Q. How do solvent effects influence the conformational stability of this compound in solution?

DFT calculations show that explicit solvent models are essential to predict conformer distributions. For example, tert-butyl groups in triazinanes adopt equatorial positions in polar solvents due to solvation effects, whereas axial conformers dominate in vacuum simulations . For this compound, solvent polarity may alter the equilibrium between s-cis and s-trans conformers, impacting reactivity in polymerization or alkylation reactions.

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from dynamic processes (e.g., rotational barriers or tautomerism). For tert-butyl derivatives:

  • Use variable-temperature NMR to slow conformational exchange and resolve splitting patterns .
  • Compare experimental data with computational predictions (e.g., DFT-optimized geometries) to assign peaks accurately.
  • Cross-validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable .

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